molecular formula C7H10N6 B13535154 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Cat. No.: B13535154
M. Wt: 178.20 g/mol
InChI Key: WWNRLDVFENMJIZ-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine typically involves the formation of the triazole and pyrazole rings through cyclization reactions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine

InChI

InChI=1S/C7H10N6/c1-2-13-7(9-4-11-13)5-3-10-12-6(5)8/h3-4H,2H2,1H3,(H3,8,10,12)

InChI Key

WWNRLDVFENMJIZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2=C(NN=C2)N

Origin of Product

United States

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